![molecular formula C14H14N2O3S B5604743 1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)

1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

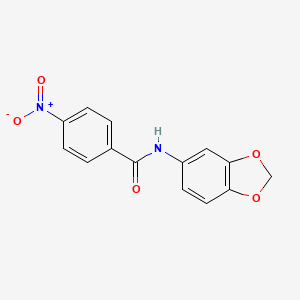

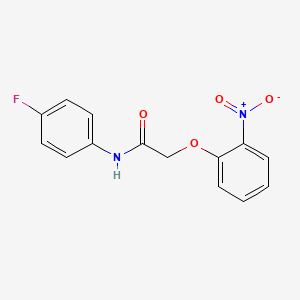

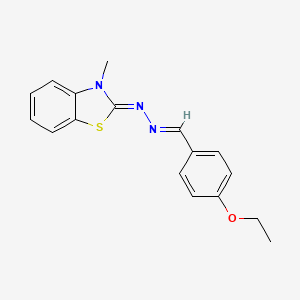

The synthesis of related compounds typically involves strategic functionalization and coupling reactions. For instance, ethoxylation reactions, as seen in the synthesis of ethoxy-4-nitrobenzene from 4-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation, offer insights into the methodologies that might be applicable for synthesizing the target compound (Wang & Rajendran, 2007). Additionally, the preparation of 4-amino-1,2-ethylenedioxybenzene through cathodic reduction and subsequent reactions provides a perspective on the amino and thio functional group introductions (Heertjes & Dahmen, 2010).

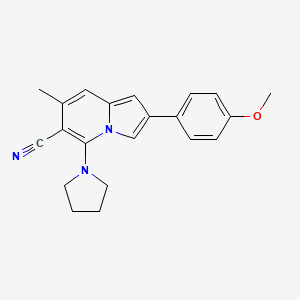

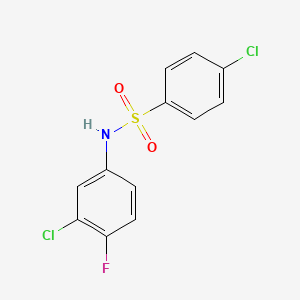

Molecular Structure Analysis

Chemical Reactions and Properties

The reactivity of the compound can be inferred from studies on related substances. For example, the preparation and reactivity of 4-amino-1,2-ethylenedioxybenzene towards diazotization and coupling reactions offer insights into the chemical behavior of amino and thio groups in aromatic systems (Heertjes & Dahmen, 2010).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, can be inferred from detailed studies on similar compounds. The synthesis and reactions of ethoxy-4-nitrobenzene, for example, shed light on the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding the chemical behavior of “1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene” (Wang & Rajendran, 2007).

Aplicaciones Científicas De Investigación

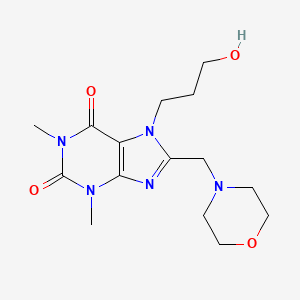

Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, closely related to 1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene, have been studied as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are unreactive in the dark but react quantitatively with amines upon irradiation with UV light, making them useful for studying protein interactions and structures (Jelenc, Cantor, & Simon, 1978).

Anion Recognition Properties

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, which are derivatives of nitrobenzene compounds like this compound, have been synthesized and characterized for anion recognition properties. These compounds exhibit interesting photophysical properties and are important for understanding electronic properties and interactions with anions (Singh et al., 2016).

Azo Dyes Derivation

The amino derivatives of nitrobenzene compounds, similar to this compound, are used in the preparation of azo dyes. These derivatives, upon coupling with various azo components, produce dyes of good quality and brilliant color (Heertjes & Dahmen, 2010).

Chemical Synthesis and Kinetics

Nitrobenzene derivatives have been extensively used in chemical synthesis and kinetic studies. For example, ethoxylation of p-chloronitrobenzene and studies on the kinetics of these reactions provide valuable insights into nucleophilic substitution reactions and the effects of various catalysts and conditions on these reactions (Wang & Rajendran, 2007).

Catalytic Reduction of Nitroarenes

Studies on the catalytic reduction of nitroarenes to aminoarenes, similar to this compound, have shown high yields using various catalysts. This research is significant for the development of more efficient and environmentally friendly synthetic methods in organic chemistry (Watanabe et al., 1984).

Detection and Analysis of Nitrobenzene Derivatives

The detection and analysis of nitrobenzene derivatives are crucial in environmental and analytical chemistry. Techniques like reduction and indophenol formation are used for detecting these compounds in various samples, which is vital for monitoring environmental pollution and ensuring safety (Verma & Gupta, 1987).

Propiedades

IUPAC Name |

4-ethoxy-N-(2-nitrophenyl)sulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-12-9-7-11(8-10-12)15-20-14-6-4-3-5-13(14)16(17)18/h3-10,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKGHGWVZINXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)

![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol](/img/structure/B5604674.png)

![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)

![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)

![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)

![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)

![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)